N-Benzoylbenzamide

Catalog No.
S3343064
CAS No.
614-28-8
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoylbenzamide

CAS Number

614-28-8

Product Name

N-Benzoylbenzamide

IUPAC Name

N-benzoylbenzamide

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16,17)

InChI Key

ZHDORMMHAKXTPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2

N-Benzoylbenzamide is an organic compound with the chemical formula C14_{14}H11_{11}NO2_2. It consists of a benzamide structure where a benzoyl group is attached to the nitrogen atom of the amide. This compound is characterized by its crystalline form, typically appearing as white to off-white solids. N-Benzoylbenzamide has a melting point of approximately 152°C and a boiling point around 366.75°C, indicating its stability at elevated temperatures .

The compound belongs to a broader class of benzamide derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Typical of amides and ketones. Key reactions include:

  • Acylation Reactions: N-Benzoylbenzamide can be synthesized through acylation processes, such as the Schotten-Baumann reaction, where anthranilamide reacts with benzoyl chloride .
  • Hydrolysis: Under acidic or basic conditions, N-Benzoylbenzamide can hydrolyze to yield benzoic acid and an amine.
  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to yield corresponding alcohol derivatives.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl carbon.

N-Benzoylbenzamide exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial agent, with some derivatives showing activity against various pathogens. The compound's structure allows it to interact with biological targets effectively, leading to inhibition of specific enzymes or receptors .

Research indicates that modifications to the benzamide structure can enhance its biological efficacy, making it a subject of interest for developing new therapeutic agents.

The synthesis of N-Benzoylbenzamide typically involves several methods:

  • Schotten-Baumann Reaction: This method involves the acylation of anthranilamide with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-Benzoylbenzamide .
  • Direct Acylation: Reacting an appropriate amine with benzoyl chloride under controlled conditions can yield N-Benzoylbenzamide directly.
  • Refluxing Conditions: Many synthetic routes utilize refluxing solvents like pyridine, which aids in achieving higher yields and purities .

N-Benzoylbenzamide finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infections or other diseases.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.
  • Analytical Chemistry: Used in analytical methods for detecting specific compounds due to its unique spectral properties.

Interaction studies involving N-Benzoylbenzamide focus on its binding affinities and mechanisms of action against biological targets. For instance, studies have shown that modifications to its structure can significantly alter its interaction profiles with enzymes or receptors, influencing its therapeutic potential . Molecular docking simulations are often employed to predict binding interactions and affinities.

N-Benzoylbenzamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeNotable Activities
BenzamideSimple amideAntimicrobial properties
N-AcetylbenzamideAcetyl derivativeAnalgesic effects
N-(4-Hydroxyphenyl)benzamideHydroxy derivativeAntioxidant properties
N-benzoyl-2-hydroxybenzamideHydroxy derivativeAntimalarial activity

Uniqueness of N-Benzoylbenzamide

N-Benzoylbenzamide is unique due to its specific combination of the benzamide structure with a benzoyl group, which enhances its lipophilicity and potential for cellular penetration. This structural feature differentiates it from simpler amides and allows for diverse modifications that can tailor its biological activity.

XLogP3

2.6

Melting Point

152.0 °C

Other CAS

614-28-8

Wikipedia

Benzamide, N-benzoyl-

Dates

Last modified: 08-19-2023

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